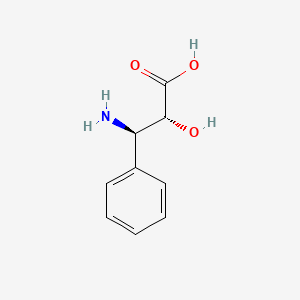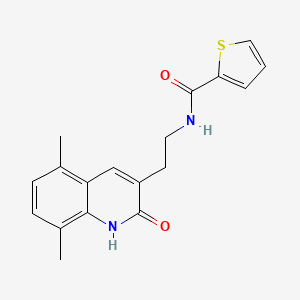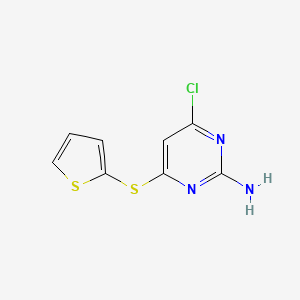
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine often involves reactions with various alkylants and the formation of thieno[2,3-d]pyrimidines through reactions with chloroacetic acid derivatives. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, demonstrates the use of chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines (Briel et al., 2002).
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been used to investigate the molecular structure of similar compounds. These studies help in understanding the equilibrium geometry, vibrational wave numbers, and stability of the molecule arising from hyperconjugative interactions and charge delocalization (Alzoman et al., 2015).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives, including those similar to 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, has been studied through various nucleophilic displacement reactions and the effects of sulphonyl or sulphinyl substituents on the pyrimidine ring. These studies reveal the molecule's reactivity towards different nucleophiles and its potential for further chemical modifications (Brown & Ford, 1967).
Physical Properties Analysis
Investigations into the physical properties of pyrimidine derivatives, including crystallography studies, offer insights into the molecular and electronic structure, as well as the solid-state behavior of these compounds. These studies are crucial for understanding the compound's physical characteristics and potential applications (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine derivatives can be explored through synthesis and reactivity studies. For instance, the synthesis of new thieno[2,3-b]pyridines and related compounds reveals the chemical versatility and reactivity of the thienyl and pyrimidine components, which are crucial for the compound's chemical behavior and potential as a precursor for further chemical synthesis (Abdelhamid et al., 2008).
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Molecular Analysis
- Structural and Spectroscopic Analysis : Ab initio quantum chemical and experimental spectroscopic studies on chloropyrimidine derivatives, including 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have been conducted. These studies involve infrared and UV spectral regions to understand the structure and spectral characteristics of such compounds (Gupta et al., 2006).
Synthesis and Reaction Studies
- Synthesis and Reactions of Pyrimidine Derivatives : Research on the synthesis of related compounds and their reactions with various alkylants has been conducted, exploring the formation of thieno[2,3-d]pyrimidines and other derivatives (Briel et al., 2002).
Insecticidal/Acaricidal Evaluation
- Insecticidal/Acaricidal Properties : Novel pyrimidinamine derivatives, including those related to 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have been designed and synthesized, displaying remarkable insecticidal activities against specific pests (Zhang et al., 2019).
Antibacterial and Antifungal Activities
- Microbicidal Efficacy : Studies on novel pyrimidine derivatives, including clubbed molecules with 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have shown significant antibacterial and antifungal activities (Patel & Mehta, 2010).
Cytostatic and Antiviral Profiling
- Cytostatic and Antiviral Activities : Isomeric series of thieno-fused 7-deazapurine ribonucleosides, derived from compounds similar to 4-chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine, have shown cytostatic and antiviral activities, particularly effective against cancer and leukemia cell lines and HCV (Tichy et al., 2017).
Propiedades
IUPAC Name |
4-chloro-6-thiophen-2-ylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-4-6(12-8(10)11-5)14-7-2-1-3-13-7/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBMAUACGWECEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

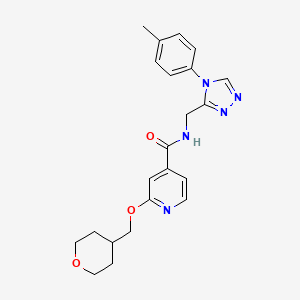
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)
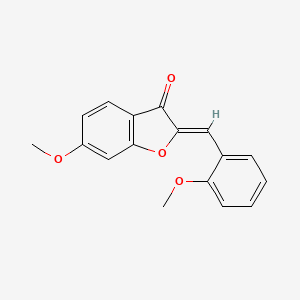
![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)
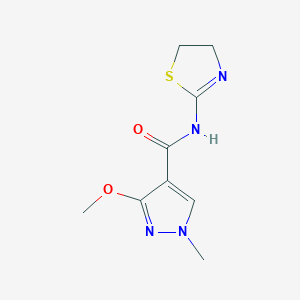
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)
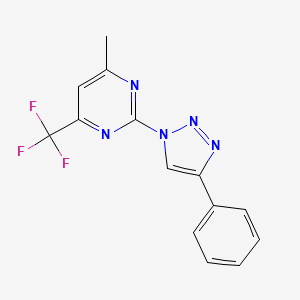
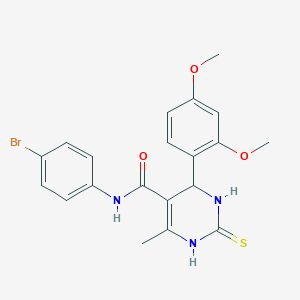
![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)
